2-Chloro-3-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPMNNQJZQJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376468 | |
| Record name | 2-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-57-0 | |
| Record name | 2-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 2-Chloro-3-phenylpyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block
In the landscape of organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a diverse array of chemical transformations make it an invaluable component in the synthetic chemist's toolbox. Within this class of heterocycles, 2-chloro-3-phenylpyridine has emerged as a particularly strategic building block. The presence of a reactive chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, coupled with a phenyl group at the 3-position, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 31557-57-0 | [1] |
| Molecular Formula | C₁₁H₈ClN | [1] |
| Molecular Weight | 189.64 g/mol | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 296 °C | [1] |
| Density | 1.186 g/cm³ | [1] |
| Flash Point | 161 °C | [1] |
| Storage Temperature | 0-8 °C | [1] |
While specific, publicly available, high-resolution spectra for this compound are not readily found in the searched literature, data for the closely related parent compound, 2-phenylpyridine, provides a valuable reference for spectral interpretation.
1H NMR of 2-Phenylpyridine (400 MHz, CDCl3): δ 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H).[2]
13C NMR of 2-Phenylpyridine (101 MHz, CDCl3): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[2]
Core Reactivity: A Hub for Strategic Bond Formation
The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This position is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Caption: Key reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound serves as a competent electrophilic partner. This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-phenylpyridine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of related chloropyridine derivatives.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-phenylpyridine.
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and a strong base.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-morpholino-3-phenylpyridine
This is a representative protocol based on established Buchwald-Hartwig conditions.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), morpholine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
Quenching and Extraction: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the pyridine ring. This reaction is valuable for the synthesis of conjugated systems found in materials science and as precursors for further transformations in medicinal chemistry.
Experimental Protocol: Synthesis of 2-(phenylethynyl)-3-phenylpyridine
This protocol is based on standard Sonogashira coupling conditions.
-
Catalyst and Reagents: To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.06 eq.), and a base, typically a liquid amine like triethylamine or diisopropylethylamine, which also serves as a solvent.
-
Alkyne Addition: Add phenylacetylene (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of this compound can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, often without the need for a metal catalyst.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the electron-withdrawing effect of the ring nitrogen.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-methoxy-3-phenylpyridine
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide by adding sodium metal (1.1 eq.) to anhydrous methanol.
-
Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq.).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by chromatography.
Applications in Drug Discovery and Materials Science
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a range of functional molecules.
Agrochemicals
Derivatives of 2-phenylpyridine have shown significant promise as insecticidal agents. For instance, complex molecules containing the 2-phenylpyridine scaffold have been synthesized via Suzuki-Miyaura coupling and subsequent amidation reactions, demonstrating high efficacy against various agricultural pests.[3] The ability to readily functionalize the 2-position of the pyridine ring allows for the systematic exploration of structure-activity relationships in the development of new and effective crop protection agents.
Pharmaceutical Scaffolds
While a direct, named pharmaceutical synthesized from this compound is not prominently featured in the surveyed literature, its utility in constructing key pharmacophores is evident. The biarylpyridine and aminopyridine moieties are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The reactions outlined above provide efficient access to these valuable scaffolds. For example, the synthesis of 2-amino-3-phenylpyridine derivatives can be achieved from 2-chloro-3-aminopyridine, a closely related starting material, highlighting the potential for similar transformations with this compound to access novel amine-substituted compounds for drug discovery programs.
Materials Science: Phosphorescent Emitters for OLEDs
Phenylpyridine derivatives are widely used as cyclometalating ligands in the synthesis of iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs). These complexes are crucial for achieving high-efficiency light emission in modern display and lighting technologies.[4][5] The synthesis of these ligands often involves cross-coupling reactions to introduce various substituents onto the phenylpyridine core, thereby tuning the photophysical properties of the final iridium complex. This compound can serve as a precursor to more elaborate phenylpyridine ligands through the substitution of the chloro group, opening avenues for the development of novel phosphorescent emitters with tailored emission colors and performance characteristics.
Conclusion
This compound stands as a potent and versatile building block in the arsenal of the modern organic chemist. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides reliable and efficient pathways to a wide range of functionalized pyridine derivatives. The ability to strategically introduce carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds at the 2-position makes it an invaluable intermediate for the synthesis of complex molecules with applications spanning from agrochemicals to materials science and drug discovery. As the demand for novel molecular architectures continues to grow, the strategic application of such well-defined building blocks will remain paramount in driving innovation across the chemical sciences.
References
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of the Resulting Ketenimines. The Journal of Organic Chemistry. (2026-01-19).
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
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2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.
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Synthesis and pharmacological evaluation of phenylethynyl[1][3][6]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. PubMed.
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Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing.
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
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Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI.
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2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. PubMed.
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The Strategic Role of 2-Chloro-3-phenylpyridine in Modern Agrochemical Discovery
An In-depth Technical Guide for Researchers and Development Scientists
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Scaffolds in Crop Protection
In the ever-evolving landscape of agrochemical research, the pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and environmental profiles is paramount. Pyridine-based compounds have long been a cornerstone in the development of fungicides, herbicides, and insecticides due to their versatile chemistry and potent biological activities.[1][2] This guide delves into the technical nuances of a specific, high-potential building block: 2-Chloro-3-phenylpyridine. While not a final agrochemical product itself, its strategic combination of a reactive chlorine atom and a phenyl group on the pyridine core presents a compelling platform for the synthesis of a new generation of crop protection agents. We will explore its synthetic pathways, derivatization potential, and the underlying principles that make it a valuable intermediate in agrochemical research.
The Molecular Architecture: Why this compound is a Privileged Scaffold
The efficacy of an agrochemical is intrinsically linked to its three-dimensional structure and chemical properties. The this compound molecule possesses a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.
-
The 2-Chloro Position: The chlorine atom at the 2-position of the pyridine ring is a key reactive handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This versatility is crucial for tuning the molecule's biological activity, solubility, and metabolic stability.
-
The 3-Phenyl Group: The presence of a phenyl group at the 3-position introduces a lipophilic moiety that can significantly influence the compound's interaction with biological targets. Modifications to this phenyl ring, such as the introduction of substituents, can further refine the molecule's properties and spectrum of activity. Research has shown that substitutions on the phenyl ring of phenylpyridine derivatives can enhance insecticidal activity.[1]
-
The Pyridine Core: The nitrogen-containing heterocyclic ring is a common feature in many successful agrochemicals.[1][2] It can participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors, contributing to the molecule's overall efficacy.
Synthetic Pathways to this compound and Its Analogs
The accessibility of a chemical intermediate is a critical factor in its adoption for large-scale screening and development. While specific, detailed public-domain protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its synthesis can be inferred from established organometallic cross-coupling reactions. A plausible and widely used method would be the Suzuki-Miyaura cross-coupling reaction.
Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling
This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is highly applicable for the preparation of this compound.
Figure 1: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a 2-Phenylpyridine Derivative (Analogous Example)
The following protocol for the synthesis of a related 2-phenylpyridine derivative via Suzuki-Miyaura cross-coupling provides a practical template that can be adapted for the synthesis of this compound.[1]
Objective: To synthesize a 2-phenylpyridine derivative from a dichlorinated pyridine and a substituted phenylboronic acid.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
4-hydroxybenzeneboronic acid
-
Potassium carbonate (K₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) and 4-hydroxybenzeneboronic acid (5.5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add potassium carbonate (10 mmol) and triphenylphosphine (10 mol%).
-
Catalyst Addition: Add palladium(II) acetate (5 mol%) to the mixture under a nitrogen atmosphere.
-
Reaction Conditions: Stir the mixture at 50 °C for 6 hours.
-
Quenching: Slowly add water to the reaction solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine and dry over magnesium sulfate.
-
Purification: Concentrate the solution in vacuo and obtain the product via recrystallization from ethanol and water.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The final product's identity and purity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Derivatization Strategies and Structure-Activity Relationships (SAR)
The true value of this compound lies in its potential for derivatization to create libraries of novel compounds for agrochemical screening. The primary site for modification is the 2-chloro position, which can be targeted with various nucleophiles to introduce diverse functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution at the 2-position. This allows for the displacement of the chlorine atom by a range of nucleophiles.
Figure 2: Derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr).
Structure-Activity Relationship Insights from Analogous Compounds
While specific SAR data for this compound derivatives is not abundant, valuable insights can be drawn from related structures:
-
Insecticidal Activity: In studies of other phenylpyridine derivatives, the introduction of chloro and trifluoromethyl groups on the phenyl ring has been shown to be favorable for insecticidal activity.[1] This suggests that further modification of the phenyl group of this compound could be a fruitful avenue for developing new insecticides.
-
Herbicidal Activity: Phenylpyridine compounds have been investigated as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a key target for many commercial herbicides.[3][4] The structural similarity of this compound to these known PPO inhibitors makes it a promising scaffold for the development of novel herbicides.
-
Fungicidal Activity: Pyridazine derivatives, which share some structural similarities with pyridines, have demonstrated good antifungal activity against various plant pathogens.[5][6] The incorporation of different side chains via the chloro-substituent on the pyridine ring could lead to the discovery of potent fungicides.
Quantitative Data from Related Phenylpyridine Agrochemical Research
To provide a quantitative context for the potential of this compound derivatives, the following table summarizes the biological activity of some analogous compounds from the literature.
| Compound Class | Target Organism | Biological Activity | Reference |
| Phenylpyrazole derivatives with fluoro-substituted benzene | Mythimna separata | 43% insecticidal activity at 0.1 mg L⁻¹ | [7] |
| Phenylpyrazole derivatives with fluoro-substituted benzene | Plutella xylostella | 94% insecticidal activity at 10⁻⁵ mg L⁻¹ | [7] |
| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | 100% inhibition at 500 mg/L | [1] |
| α-Trifluoroanisole derivatives with phenylpyridine moieties | Abutilon theophrasti | >80% inhibitory activity at 37.5 g a.i./hm² | [3] |
| α-Trifluoroanisole derivatives with phenylpyridine moieties | Amaranthus retroflexus | ED₅₀ of 5.48 g a.i./hm² | [3] |
Conclusion and Future Outlook
This compound stands as a versatile and strategically important intermediate in the field of agrochemical research. Its combination of a reactive chlorine handle, a modifiable phenyl group, and a biologically relevant pyridine core provides a robust platform for the synthesis of diverse chemical libraries. While direct research on this specific molecule is emerging, the wealth of data on related phenylpyridine derivatives strongly suggests its potential for yielding novel fungicides, herbicides, and insecticides. The synthetic accessibility via established methods like the Suzuki-Miyaura coupling further enhances its appeal for both discovery and development pipelines. As the demand for new and effective crop protection solutions continues to grow, the strategic utilization of well-designed intermediates like this compound will be instrumental in driving innovation and addressing the challenges of modern agriculture.
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026, January 19). American Chemical Society. Retrieved January 24, 2026, from [Link]
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Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. (2020, October 7). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]
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Methodological & Application
Application Note and Protocol: Synthesis of 2-Chloro-3-phenylpyridine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-3-phenylpyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules and serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document provides a comprehensive guide to the synthesis of this compound from 2,3-dichloropyridine and phenylboronic acid, employing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of critical process parameters are presented to enable researchers to reliably and efficiently perform this valuable transformation.
Introduction: The Significance of Phenylpyridines in Medicinal Chemistry
The phenylpyridine structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for further functionalization, making this compound a highly valuable building block in the synthesis of novel therapeutic agents.[3] The Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[6][7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[4][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (2,3-dichloropyridine) to form a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[4][9]
-
Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the Palladium(II) complex. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this transfer.[7][10][11]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated as the final product (this compound), regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,3-dichloropyridine and phenylboronic acid.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.48 g | 10.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 163 mg | 0.2 | 0.02 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.18 g | 30.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Experimental Workflow for the Synthesis of this compound.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine (1.48 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Stir the mixture to dissolve the solids.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (163 mg, 0.2 mmol), to the reaction mixture. The choice of a catalyst with bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of the less reactive aryl chloride.[12]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[13][14]
Results and Discussion
Expected Yield and Characterization
Following the protocol, an isolated yield of 75-85% of this compound is expected. The final product should be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (dd, J=4.8, 1.8 Hz, 1H), 7.75 (dd, J=7.8, 1.8 Hz, 1H), 7.50-7.40 (m, 5H), 7.32 (dd, J=7.8, 4.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 149.2, 147.9, 139.4, 137.8, 136.9, 129.0, 128.8, 128.4, 122.8.
-
MS (EI): m/z (%) = 191 (M⁺, 100), 156 (35), 128 (20).
Critical Parameters and Troubleshooting
Figure 3: Troubleshooting Flowchart for the Suzuki-Miyaura Coupling.
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Deactivation of the catalyst can lead to low or no product formation. It is essential to use a high-quality catalyst and maintain an inert atmosphere throughout the reaction. The presence of heteroatoms in the substrates can sometimes poison the catalyst.[15][16]
-
Base: The choice and amount of base are critical. Sodium carbonate is a common and effective base for this transformation. Insufficient base can lead to incomplete reaction, while a very strong base might cause side reactions.[9][10]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can influence the reaction rate and yield.[8][17]
-
Temperature: The reaction temperature should be carefully controlled. Higher temperatures can lead to catalyst decomposition and the formation of byproducts.[18]
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. The protocol described herein provides a reliable and reproducible procedure for obtaining this valuable building block in good yield. By understanding the reaction mechanism and paying close attention to the critical experimental parameters, researchers can successfully apply this methodology in their synthetic endeavors, paving the way for the discovery and development of new and innovative pharmaceuticals.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 23, 2026. [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Accessed January 23, 2026. [Link]
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National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Accessed January 23, 2026. [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Published July 1, 2020. [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Accessed January 23, 2026. [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Accessed January 23, 2026. [Link]
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Sci-Hub. An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. Sci-Hub. Accessed January 23, 2026. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 23, 2026. [Link]
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Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Published 2017. [Link]
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ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Published June 1, 2007. [Link]
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ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Published October 1, 2002. [Link]
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National Center for Biotechnology Information. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PubMed Central. Published September 1, 2011. [Link]
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Published December 1, 2021. [Link]
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National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Published April 1, 2016. [Link]
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Organic Syntheses. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Published January 12, 2018. [Link]
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Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Published 2019. [Link]
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Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Accessed January 23, 2026. [Link]
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National Center for Biotechnology Information. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PubMed Central. Published January 12, 2018. [Link]
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Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021. [Link]
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MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Accessed January 23, 2026. [Link]
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Indo Global Journal of Pharmaceutical Sciences. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. Published 2011. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 23, 2026. [Link]
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Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-phenylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceutical agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over classical methods which often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed protocol and mechanistic insights for the successful Buchwald-Hartwig amination of 2-chloro-3-phenylpyridine, a challenging substrate due to the electron-deficient nature of the pyridine ring and the steric hindrance imposed by the adjacent phenyl group.
Mechanistic Considerations: A Delicate Catalytic Balance
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive aryl chlorides.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.[1][2]
A potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be minimized by selecting appropriate ligands that promote rapid reductive elimination.[4]
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Component Selection: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃ | These Pd(0) sources are highly active and readily form the catalytic species. Using a precatalyst can lead to more reproducible results compared to in-situ generation from Pd(II) sources like Pd(OAc)₂.[3][5] |
| Ligand | RuPhos or a similar bulky, electron-rich dialkylbiaryl phosphine | The electron-rich nature of these ligands facilitates the oxidative addition of the less reactive 2-chloropyridine.[6][7] Their steric bulk promotes the formation of monoligated palladium species, which are often more active, and accelerates the rate of reductive elimination relative to competing side reactions like beta-hydride elimination.[1][7] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, a weaker inorganic base like potassium phosphate can be employed, though this may require higher reaction temperatures.[3] |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions.[3] Toluene is often preferred when using aryl iodides to minimize catalyst inhibition by the iodide salt, though this is less of a concern with chlorides.[8] Both solvents should be anhydrous and deoxygenated to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature. | Use a fresh batch of catalyst and ligand. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere. Increase the reaction temperature. |
| Formation of Hydrodehalogenation Byproduct | Slow reductive elimination. | Switch to a bulkier, more electron-rich ligand to accelerate reductive elimination.[4] Ensure the base is of high purity and anhydrous. |
| Poor Solubility of Reagents | Inappropriate solvent choice. | Consider using a different solvent or a solvent mixture to improve solubility.[3] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic synthesis. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can successfully synthesize a wide array of 2-amino-3-phenylpyridine derivatives. The principles and procedures outlined in this application note provide a solid foundation for the efficient and reproducible execution of this important reaction.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
National Institutes of Health. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. [Link]
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-
Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives.. [Link]
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The Strategic Application of 2-Chloro-3-phenylpyridine in Modern Medicinal Chemistry
Introduction: The Phenylpyridine Scaffold as a Privileged Motif
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The phenylpyridine scaffold is a prominent member of this elite class, forming the core of numerous therapeutic agents and investigational drugs.[1] Its unique combination of a hydrophilic pyridine ring and a lipophilic phenyl group provides a versatile platform for fine-tuning physicochemical properties and achieving high-affinity binding to target proteins. The strategic placement of reactive handles, such as a chlorine atom, on this scaffold transforms it into a powerful building block for the synthesis of complex and diverse molecular libraries. This guide focuses on the application of a specific and highly valuable derivative, 2-Chloro-3-phenylpyridine, in medicinal chemistry, with a particular emphasis on its role in the synthesis of kinase inhibitors.
Core Utility: A Versatile Intermediate for Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, transition metal-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of bioactive molecules.
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
Two of the most powerful reactions in the medicinal chemist's toolbox, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the functionalization of this compound. These reactions provide reliable and high-yielding pathways to introduce a wide array of substituents at the 2-position, enabling the systematic exploration of structure-activity relationships (SAR).
The general workflow for utilizing this compound in a drug discovery program is depicted in the diagram below. Starting from the central this compound core, parallel synthesis efforts can be employed to generate extensive libraries of 2-amino-3-phenylpyridines and 2-aryl-3-phenylpyridines, which are common pharmacophores in kinase inhibitors and other therapeutic agents.
Caption: Synthetic utility of this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-aminopyridine and related bi-aryl scaffolds are prevalent motifs in a multitude of approved and investigational kinase inhibitors.[2] this compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors based on these core structures.
The general principle behind many kinase inhibitors is their ability to mimic the ATP molecule and bind to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] The phenylpyridine core can effectively occupy this binding site, with the substituents at the 2-position extending into solvent-exposed regions or forming additional interactions with the protein, leading to enhanced potency and selectivity.
The diagram below illustrates a simplified representation of a kinase's ATP binding pocket and how a molecule derived from this compound might interact with it.
Caption: Interaction of a phenylpyridine inhibitor with a kinase.
Experimental Protocols
The following protocols are generalized methodologies for the functionalization of this compound based on established procedures for similar heterocyclic chlorides. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to yield a 2-aryl-3-phenylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Stir the reaction mixture at 85-95°C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-phenylpyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.[4]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.[3]
-
Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents, facilitating the reaction.[3]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of a 2-amino-3-phenylpyridine derivative via the palladium-catalyzed coupling of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
Add the amine, this compound, and sodium tert-butoxide to the flask.
-
Heat the reaction mixture to 100-110°C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a library derived directly from this compound is not extensively published, general principles can be inferred from related phenylpyridine and aminopyridine series.
| Position of Variation | Type of Substituent | General Impact on Activity | Rationale |
| 2-position (from coupling) | Small, polar groups (e.g., morpholine, piperazine) | Often enhances solubility and can interact with the solvent-exposed region of the kinase. | Improved pharmacokinetic properties and potential for additional hydrogen bonding. |
| Substituted aryl rings | Can significantly impact potency and selectivity by probing different sub-pockets of the ATP binding site. | Introduction of electron-donating or -withdrawing groups can modulate electronic interactions and binding affinity.[6] | |
| Phenyl ring at 3-position | Substitution (e.g., F, Cl, OMe) | Can influence the orientation of the core within the binding pocket and affect metabolic stability. | Halogen substituents can form specific halogen bonds with the protein, while methoxy groups can alter solubility and electronic properties.[7] |
| Pyridine Ring | Additional substituents | Can be used to block metabolic hotspots or introduce new interaction points. | Enhances drug-like properties and can fine-tune the overall binding mode. |
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of 2-amino- and 2-aryl-3-phenylpyridine derivatives. These scaffolds are central to the design of numerous biologically active molecules, most notably kinase inhibitors for the treatment of cancer and other diseases. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their quest for novel and effective therapeutic agents.
References
-
[Molecules. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][8]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.]([Link])
-
[Semantic Scholar. (2021). T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][8]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei.]([Link])
-
[NSF Public Access Repository. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][8]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.]([Link])
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- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 8. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of a Novel Pyridothienopyrimidinone-Based Pim-1 Kinase Inhibitor from 2-Chloro-3-phenylpyridine
Introduction: The Strategic Value of the 2-Chloro-3-phenylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and influences the molecule's overall physicochemical properties, such as solubility and metabolic stability. The this compound motif, in particular, represents a versatile and strategically valuable starting material for the synthesis of complex bioactive molecules. The chlorine atom at the 2-position and the hydrogen at the 4-position are ripe for selective, metal-catalyzed cross-coupling reactions, allowing for the controlled, stepwise installation of diverse functionalities. This guide will provide a detailed, step-by-step protocol for the synthesis of a potent, hypothetical Pim-1 kinase inhibitor, demonstrating the power of this scaffold in modern drug discovery.
Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology.[2] Overexpression of Pim-1 is associated with several cancers, where it plays a crucial role in promoting cell proliferation and survival while inhibiting apoptosis.[2][3] Consequently, the development of potent and selective Pim-1 inhibitors is an area of intense research.[3][4] The target molecule of this guide, a pyridothienopyrimidinone derivative, is designed based on scaffolds known to exhibit potent Pim-1 inhibitory activity.[5][6]
This document will detail a rational, multi-step synthesis, providing not just the "how" but the "why" for each procedural choice, grounded in established mechanistic principles of organic chemistry.
Overall Synthetic Workflow
The proposed synthesis is a four-step sequence commencing with the commercially available this compound. The strategy involves sequential palladium-catalyzed cross-coupling reactions to build the core structure, followed by a condensation and cyclization cascade to furnish the final heterocyclic system.
Caption: Overall synthetic route from this compound.
Part 1: Synthesis of Key Intermediate 1 - 2-Amino-3-phenyl-4-iodopyridine
This initial phase involves two critical transformations on the starting material: a regioselective iodination followed by a palladium-catalyzed amination.
Step 1a: Regioselective Iodination
Rationale: To enable subsequent cross-coupling at the 4-position, we must first install a suitable handle. Iodination is chosen as iodine is an excellent leaving group for Suzuki-Miyaura reactions. The directing effects of the pyridine nitrogen and the phenyl group favor iodination at the relatively electron-rich 4-position under electrophilic conditions.
Protocol:
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-4-iodo-3-phenylpyridine.
Step 1b: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] We will selectively replace the chlorine atom at the 2-position with an amino group. The C-Cl bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-I bond, allowing for this selective transformation. Benzophenone imine is used as an ammonia surrogate, which is cleaved in a subsequent acidic workup.
Protocol:
-
To an oven-dried Schlenk flask, add 2-chloro-4-iodo-3-phenylpyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and benzophenone imine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the mixture to room temperature, add 2 M hydrochloric acid, and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford Intermediate 1 : 2-amino-4-iodo-3-phenylpyridine.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Synthesis of Key Intermediate 2 via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming C-C bonds, particularly between sp²-hybridized carbons.[9][10] We will utilize this reaction to couple the iodinated pyridine (Intermediate 1) with a thiophene boronic acid derivative, which will ultimately form part of the final heterocyclic system. The choice of a palladium catalyst with appropriate ligands is crucial for an efficient reaction.[11]
Protocol:
-
In a microwave vial, combine Intermediate 1 (1.0 eq), 2-thienylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vial with argon.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield Intermediate 2 : 2-amino-4-(thiophen-2-yl)-3-phenylpyridine.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Part 3: Final Assembly of the Target Pyridothienopyrimidinone
The final steps involve acylating the amino group and then inducing a cyclization to form the fused ring system characteristic of our target Pim-1 inhibitor.
Step 3: Acetylation of Intermediate 2
Rationale: Acetylation of the primary amine serves as a precursor step for the subsequent cyclization reaction to form the pyrimidinone ring.
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 3 : 2-acetamido-4-(thiophen-2-yl)-3-phenylpyridine, which can often be used in the next step without further purification.
Step 4: Cyclization to the Final Product
Rationale: The final step is an intramolecular cyclization to form the pyridothienopyrimidinone core. This type of reaction is often promoted by a dehydrating agent or by heating in a high-boiling point solvent. The specific conditions are based on established procedures for similar heterocyclic systems.[5][13]
Protocol:
-
Heat a mixture of Intermediate 3 (1.0 eq) and polyphosphoric acid (PPA) to 140 °C for 2 hours.
-
Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.
-
Neutralize the mixture with a concentrated sodium hydroxide solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure Target Molecule .
Quantitative Data Summary
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1a | Iodination | NIS, H₂SO₄ | - | H₂SO₄ | 0 to RT | 13 | 75-85 |
| 1b | Buchwald-Hartwig | Benzophenone imine, NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 16 | 60-70 |
| 2 | Suzuki-Miyaura | 2-Thienylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 (µW) | 0.5 | 70-85 |
| 3 | Acetylation | Acetyl chloride, Et₃N | - | CH₂Cl₂ | 0 to RT | 4 | >90 |
| 4 | Cyclization | Polyphosphoric Acid | - | PPA | 140 | 2 | 50-65 |
Conclusion and Biological Perspective
This guide details a robust and rational synthetic route to a novel pyridothienopyrimidinone, a class of molecules with demonstrated potential as Pim-1 kinase inhibitors.[6] The synthesis leverages powerful and predictable palladium-catalyzed cross-coupling reactions to construct the core scaffold from the versatile starting material, this compound. The final product from this synthesis should be evaluated for its inhibitory activity against Pim-1, Pim-2, and Pim-3 kinases in biochemical assays.[14] Further studies could involve cellular assays to determine its effect on cancer cell line proliferation and apoptosis. The modularity of this synthetic route allows for the generation of a library of analogues by varying the boronic acid used in the Suzuki coupling and the acylating agent in the final steps, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
-
Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. National Institutes of Health.[Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. National Center for Biotechnology Information.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed.[Link]
-
Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed.[Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications.[Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.[Link]
-
Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.[Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]
-
Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. National Center for Biotechnology Information.[Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate.[Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa.[Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.[Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.[Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health.[Link]
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- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-phenylpyridine
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3-phenylpyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles, experimental considerations, and practical methodologies for the successful synthesis of novel 2-substituted-3-phenylpyridine derivatives.
Introduction: The Significance of 2-Substituted-3-Phenylpyridine Scaffolds
The 3-phenylpyridine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to introduce diverse functionalities at the 2-position of the pyridine ring via nucleophilic aromatic substitution of this compound opens up vast possibilities for generating novel chemical entities with potential therapeutic applications. These derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
However, the SNAr reaction on 2-chloropyridines lacking strong electron-withdrawing groups can be challenging.[2][3] Unlike substrates activated by nitro or cyano groups, the reactivity of this compound is more subdued, necessitating carefully optimized reaction conditions to achieve satisfactory yields. This guide provides a framework for understanding and overcoming these challenges.
The Mechanism of Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on pyridine derivatives proceeds via a two-step addition-elimination mechanism.[4] The electron-deficient nature of the pyridine ring, due to the electronegativity of the nitrogen atom, makes it susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (in this case, the chlorine atom at the C-2 position). This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring, particularly when the attack occurs at the ortho (C-2/C-6) or para (C-4) positions. In the final step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The presence of an electron-withdrawing group on the pyridine ring can significantly accelerate the reaction by further stabilizing the Meisenheimer intermediate.[2] In the case of this compound, the phenyl group at the 3-position does not provide strong electronic activation, making the SNAr reaction inherently slower than on pyridines bearing nitro or cyano substituents.
Experimental Protocols
Given the reduced reactivity of this compound, the following protocols are representative and may require optimization for specific nucleophiles. Elevated temperatures and the use of polar aprotic solvents are generally necessary to promote the reaction.[6][7]
General Protocol for Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a suitable volume of anhydrous DMSO or DMF to achieve a concentration of approximately 0.5 M.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-phenylpyridine derivative.
Diagram of the Experimental Workflow:
Caption: Workflow for the amination of this compound.
Considerations for Other Nucleophiles
The general protocol can be adapted for other nucleophiles such as alkoxides, thiolates, and phenoxides. Key modifications may include the choice of base and solvent. For instance, when using an alcohol as a nucleophile, a strong base like sodium hydride or potassium tert-butoxide is typically required to generate the corresponding alkoxide in situ.
Data Summary and Comparison
The following table provides a qualitative summary of expected reactivity and general conditions for the SNAr reaction on this compound with various nucleophiles. It is important to note that specific yields and reaction times will be highly dependent on the exact nucleophile and reaction conditions used.
| Nucleophile Class | Relative Reactivity | Typical Temperature (°C) | Typical Solvent | Base |
| Primary/Secondary Amines | Moderate | 120 - 150 | DMSO, DMF | K₂CO₃, Cs₂CO₃ |
| Alkoxides | Moderate to High | 80 - 120 | Corresponding Alcohol, THF | NaH, KOtBu |
| Thiolates | High | Room Temp. - 80 | DMF, DMSO | K₂CO₃, NaH |
| Phenoxides | Low to Moderate | 140 - 180 | DMSO, NMP | K₂CO₃, Cs₂CO₃ |
Mechanistic Visualization
The following diagram illustrates the SNAr mechanism for the reaction of this compound with an amine nucleophile.
Caption: SNAr mechanism on this compound.
Alternative Methodologies: Palladium-Catalyzed Amination
For cases where the SNAr reaction proves to be low-yielding or incompatible with certain functional groups, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative.[2] These methods can often proceed under milder conditions and exhibit a broader substrate scope.
Conclusion
The nucleophilic aromatic substitution on this compound provides a direct route to a variety of 2-substituted-3-phenylpyridine derivatives. While the lack of a strong activating group on the pyridine ring presents a synthetic challenge, judicious choice of reaction conditions, including elevated temperatures and polar aprotic solvents, can facilitate successful transformations. For less reactive nucleophiles, alternative strategies such as palladium-catalyzed cross-coupling should be considered. The protocols and principles outlined in this guide serve as a valuable starting point for researchers aiming to explore the chemical space around this important heterocyclic scaffold.
References
- J. A. Joule, K. Mills. Heterocyclic Chemistry, 5th ed., Wiley, 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, Springer, 2006.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
- Gorelik, M. V., & Efros, L. S. (1983).
- Caron, S., Massett, S. S., Bogle, D. E., Castaldi, M. J., & Braish, T. F. (2001). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. Organic Process Research & Development, 5(3), 254–256.
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SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. Retrieved from [Link]
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2015).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Nucleophilic arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2016). The Journal of Organic Chemistry.
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Application Notes & Protocols: A Guide to Metal-Catalyzed C-H Activation of 2-Phenylpyridines
Foreword: The Strategic Advantage of C-H Activation
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and novel molecular architectures is paramount. Transition metal-catalyzed C-H activation has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous, yet generally inert, C-H bonds into valuable C-C, C-N, C-O, and C-X bonds.[1][2][3] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.
The 2-phenylpyridine scaffold stands as a canonical substrate in the field of C-H activation.[1][4] Its unique electronic and steric properties, particularly the nitrogen atom of the pyridine ring, make it an exemplary model for directed C-H functionalization.[1][2] The pyridine nitrogen acts as a powerful and reliable directing group, coordinating to the metal catalyst and positioning it in close proximity to the ortho C-H bonds of the phenyl ring. This chelation-assisted strategy leads to the formation of a stable five-membered metallacycle intermediate, which is the cornerstone of the high regioselectivity observed in these reactions.[4][5] The resulting functionalized biaryl structures are privileged motifs in materials science, agrochemicals, and crucially, in the development of pharmaceutical agents.[1][2][4]
This guide provides an in-depth exploration of the core principles, reaction classes, and detailed experimental protocols for the metal-catalyzed C-H functionalization of 2-phenylpyridines, intended for researchers and professionals in the chemical sciences.
The Mechanistic Heart of the Reaction: Principles of Directed C-H Activation
Understanding the underlying mechanism is critical for troubleshooting, optimization, and innovation. While nuances exist for each metal and coupling partner, a generalized catalytic cycle provides a robust framework.
Core Principle: The Directing Group Effect The entire process is initiated by the coordination of the pyridine nitrogen to the metal center. This reversible step is thermodynamically favorable and creates a pre-catalyst complex that brings the metal into the spatial vicinity of the phenyl ring's ortho C-H bonds, dramatically increasing the effective molarity and facilitating the intramolecular C-H cleavage.[4][5]
The General Catalytic Cycle A typical catalytic cycle involves several key steps, as illustrated below.
Caption: Generalized workflow for directed C-H activation.
Mechanistic Insights & Causality:
-
C-H Activation Step: This is often the rate-determining step. For late transition metals like Pd(II), Rh(III), and Ir(III), it typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base or an anionic ligand (e.g., acetate). This mechanism is consistent with observations that electron-donating groups on the phenyl ring accelerate the reaction, pointing to an electrophilic attack by the metal center on the C-H bond.[6][7]
-
The Role of Oxidants: In many catalytic cycles, particularly with Pd(II), the final reductive elimination step produces a lower oxidation state metal species (e.g., Pd(0)). An oxidant is therefore essential to regenerate the active catalyst (e.g., Pd(II)) and turn over the cycle.[5] The choice of oxidant is critical and can influence reaction outcomes.
-
Additives and Bases: Bases or additives like acetate or carbonate are often required to facilitate the deprotonation step of C-H activation.[8] In some cases, additives like silver or copper salts can act as co-oxidants or facilitate transmetalation steps.[2][5]
Palladium-Catalyzed Systems: The Workhorse of C-H Functionalization
Palladium catalysts are exceptionally versatile and represent the most extensively developed systems for the C-H functionalization of 2-phenylpyridines.[1][2][9]
Protocol: Pd-Catalyzed ortho-Arylation with Aryl Iodides
This protocol describes a robust method for creating C-C bonds between 2-phenylpyridine and an aryl iodide, a foundational transformation for synthesizing complex biaryl compounds.
Experimental Workflow Diagram
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-3-phenylpyridine
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-3-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this challenging yet crucial transformation. We will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you in your synthetic endeavors.
The Challenge: Coupling an Unactivated Heteroaryl Chloride
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, not all substrates are created equal. This compound presents a specific set of challenges primarily due to the inherent stability of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle sluggish.[2] Furthermore, the pyridine nitrogen can act as a potential ligand, coordinating to the palladium catalyst and leading to deactivation or inhibition.[3]
This guide provides a systematic approach to overcoming these hurdles, focusing on the critical interplay between the catalyst system, base, solvent, and reaction conditions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of my desired product. What are the most likely causes and how can I troubleshoot this?
Answer: This is the most frequent issue and is often multifactorial. A systematic investigation is key. Low yields are commonly attributed to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[3]
Here is a logical workflow to diagnose the problem:
// Nodes Start [label="Low / No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CatalystCheck [label="Is the catalyst system potent enough\nfor a deactivated aryl chloride?", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseCheck [label="Is the base strong and soluble enough?", fillcolor="#F1F3F4", fontcolor="#202124"]; TempCheck [label="Is the reaction temperature adequate?", fillcolor="#F1F3F4", fontcolor="#202124"]; DeactivationCheck [label="Is catalyst deactivation by the\npyridine nitrogen a possibility?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions CatalystSolution [label="ACTION:\n- Switch to bulky, electron-rich phosphine\n ligands (e.g., XPhos, SPhos).\n- Consider N-heterocyclic carbene (NHC) ligands.\n- Use a stable precatalyst.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; BaseSolution [label="ACTION:\n- Screen strong, non-nucleophilic bases\n (e.g., K₃PO₄, Cs₂CO₃).\n- Ensure adequate solvent for base solubility\n (e.g., dioxane/water mixtures).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; TempSolution [label="ACTION:\n- Increase reaction temperature (80-120 °C).\n- Consider microwave irradiation for\n accelerated heating.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; DeactivationSolution [label="ACTION:\n- Increase catalyst loading.\n- Use sterically hindered ligands to shield\n the palladium center.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections Start -> CatalystCheck; CatalystCheck -> BaseCheck [label="Yes"]; CatalystCheck -> CatalystSolution [label="No"]; BaseCheck -> TempCheck [label="Yes"]; BaseCheck -> BaseSolution [label="No"]; TempCheck -> DeactivationCheck [label="Yes"]; TempCheck -> TempSolution [label="No"]; DeactivationCheck -> DeactivationSolution [label="Yes"]; }
Caption: Troubleshooting workflow for low-yield Suzuki coupling.In-depth Explanation:
-
Inappropriate Catalyst System: The oxidative addition of a Pd(0) species to the C-Cl bond is often the rate-limiting step for chloroarenes.[4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[5] The steric bulk promotes the final reductive elimination step, while the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[5] SPhos, for instance, has demonstrated exceptional activity for these types of couplings.[6]
-
Recommendation: Switch to a more active catalyst system. Consider using a pre-formed catalyst (precatalyst) for better stability and reproducibility.[7]
-
-
Ineffective Base: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][8]
-
Causality: If the base is too weak (e.g., NaHCO₃) or poorly soluble, the formation of the key boronate intermediate will be inefficient.[2][7]
-
Recommendation: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for these challenging couplings.[3][7] Ensure the solvent system can at least partially solubilize the base; toluene/water or dioxane/water mixtures are common.[3][9]
-
-
Insufficient Temperature: The activation energy for the oxidative addition to a C-Cl bond is high.
-
Causality: Room temperature conditions are rarely sufficient. Higher temperatures are needed to provide the energy to overcome this barrier.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[10] Microwave irradiation can also be a powerful tool to rapidly and uniformly heat the reaction, often leading to significantly reduced reaction times and improved yields.[11]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of homocoupled boronic acid and/or protodehalogenated starting material. How can I minimize these side reactions?
Answer: The formation of side products points to specific flaws in the reaction setup or conditions.
-
Protodehalogenation (loss of Chlorine): This is the replacement of the chlorine atom with a hydrogen atom on your starting material.
-
Causality: This side reaction can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, followed by reductive elimination.[9] Common hydride sources include amine bases or alcoholic solvents.
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use high-purity, degassed solvents. If using an amine base, consider switching to an inorganic base.
-
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Causality: This is often initiated by the presence of oxygen, which can facilitate the homocoupling pathway. It can also be a sign of a slow transmetalation step.[10]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial.[10] Purging the solvent and the reaction vessel with an inert gas for 10-15 minutes before adding the catalyst is a critical step.[3]
-
-
Protodeboronation (loss of Boronic Acid group): This is the hydrolysis of the boronic acid back to its corresponding arene, which depletes your nucleophile.
-
Causality: Boronic acids, particularly heteroaryl boronic acids, are susceptible to hydrolysis (protodeboronation), especially under basic conditions.[9]
-
Recommendation:
-
Use a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to premature decomposition.[9]
-
Consider using anhydrous conditions with a base like K₃PO₄ if protodeboronation is severe.[7]
-
Add the boronic acid or ester to the reaction mixture just before heating to minimize its exposure time to the basic aqueous environment.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate? The primary difficulty lies in the strength and inertness of the C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle energetically demanding.[2] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming an inactive complex and inhibiting catalysis.[3]
Q2: How do I choose the right ligand for this reaction? For challenging aryl chlorides, the choice of ligand is critical. You need a ligand that is both sterically bulky and electron-rich.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, and RuPhos are designed for this purpose. Their large size helps to create a coordinatively unsaturated palladium center that is more reactive in oxidative addition and also promotes the final C-C bond-forming reductive elimination step.[3][5]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are highly effective for coupling aryl chlorides.[4][8]
Q3: What is the optimal Pd source? Should I use Pd(0) or Pd(II)? While the active catalyst is a Pd(0) species, it is often more convenient and reproducible to use a stable Pd(II) precatalyst, such as Pd(OAc)₂ or a palladacycle.[7] These are typically reduced in situ to the active Pd(0) catalyst. Using air-stable Pd(II) precatalysts avoids the handling of often unstable and pyrophoric Pd(0) sources like Pd₂(dba)₃.
Q4: How critical is degassing, and what is the best method? Degassing is absolutely critical to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[10] A common and effective method is the "freeze-pump-thaw" technique for more sensitive reactions. For most Suzuki couplings, bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes is sufficient.[3]
Q5: Should I use a boronic acid or a boronic ester? While boronic acids are common, they can be prone to decomposition via protodeboronation and trimerization to form boroxines.[9] Boronic esters, especially pinacol esters, are generally more stable, easier to handle and purify, and often provide more consistent results by slowly hydrolyzing in situ to the active boronic acid.[9]
Data & Parameter Summary
For convenience, key reaction parameters are summarized below. Screening within these ranges is recommended for optimization.[11]
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts | Pd(II) precatalysts are often more stable and convenient. |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhosNHC-type: IPr, IMes | Essential for activating the C-Cl bond. Use a 1:2 to 1:4 Pd:Ligand ratio.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are required.[3][7] Use 2-3 equivalents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic systems are common. Anhydrous solvents can be used to limit protodeboronation.[7][9] |
| Temperature | 80 - 120 °C | Higher temperatures are necessary to overcome the activation barrier of the C-Cl bond.[10] |
| Boron Source | Arylboronic Acid, Arylboronic Pinacol Ester | Esters offer greater stability against protodeboronation.[9] |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.
// Nodes in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; OxAdd [label="Oxidative\nAddition\nIntermediate"]; Transmetal [label="Transmetalation\nIntermediate"]; RedElim [label="Reductive\nElimination\nIntermediate"];
// Reagents and Products ArX [label="this compound", shape=box, style=rounded, fillcolor="#FFFFFF"]; ArBOH [label="Ar'-B(OH)₂\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product [label="Product\n(Ar-Ar')", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing the cycle Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> RedElim; RedElim -> Pd0 [label=" Reductive\n Elimination"];
// Edges for reagents and products ArX -> OxAdd [style=dashed, color="#EA4335"]; ArBOH -> Transmetal [style=dashed, color="#FBBC05"]; RedElim -> Product [style=dashed, color="#34A853"];
// Positioning {rank=same; ArX; ArBOH;} {rank=same; Product;} }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[1][12]Reference Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.[3]
-
Degassing: Purge the resulting suspension with the inert gas for an additional 5-10 minutes while stirring.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Buchwald-Hartwig Amination of Chloropyridines
Welcome to the technical support center for Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The inherent electronic properties and coordination potential of the pyridine ring, combined with the lower reactivity of the C-Cl bond, present unique challenges not always encountered with other aryl halides.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low or no conversion. What are the first things I should check?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[3]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my reaction. How can I minimize this side product?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[5] It can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation over side reactions.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive site. A highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.
Q4: My starting materials or catalyst are not dissolving well in the reaction solvent. What are my options?
Insolubility is a common reason for poor reaction performance.
Troubleshooting Solubility Issues:
-
Solvent Screening: While toluene and 1,4-dioxane are common, consider other solvents. For more polar substrates, solvents like THF, CPME (cyclopentyl methyl ether), or t-BuOH might be better choices.[5]
-
Temperature: Ensure the reaction temperature is high enough to dissolve the reagents.
-
Stirring: Vigorous stirring is crucial, especially when dealing with heterogeneous mixtures.
-
Homogeneous Bases: In some cases, using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can create a more homogeneous reaction mixture, though this may require re-optimization of the catalyst system.[7]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to a Failed Reaction
When a reaction fails, a systematic approach is key to identifying the root cause. This workflow helps to logically diagnose the problem.
Caption: A logical workflow for troubleshooting low conversion.
Guide 2: Ligand and Catalyst Selection for Chloropyridines
The choice of ligand is arguably the most critical parameter for the successful amination of chloropyridines. The ligand must be electron-rich enough to facilitate the oxidative addition of the C-Cl bond and bulky enough to promote the final reductive elimination step.
| Ligand Family | Example Ligands | Key Features & Applications |
| Biarylphosphines (Buchwald) | RuPhos, BrettPhos, SPhos, DavePhos | Highly electron-rich and sterically hindered. Generally effective for a wide range of chloropyridines and amines.[8] BrettPhos is often a good choice for primary amines.[8] |
| Ferrocene-based (Hartwig) | Josiphos | Robust and effective for electron-deficient heteroaryl chlorides. |
| Carbene Ligands | IPr, PEPPSI-type pre-catalysts | Offer high stability and activity, sometimes allowing for lower catalyst loadings or milder conditions.[9][10] |
| Bidentate Ligands | Xantphos, dppf | The wider bite angle of Xantphos can be particularly useful for promoting reductive elimination and influencing regioselectivity in dichloropyridines.[6][11] |
Palladium Pre-catalysts:
Using a pre-formed palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G4) is highly recommended. These are air-stable complexes that reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Guide 3: Understanding the Catalytic Cycle and Failure Points
A grasp of the catalytic cycle helps in diagnosing which step might be failing.
Caption: The Buchwald-Hartwig catalytic cycle and key failure points.
-
Oxidative Addition (Rate-Limiting Step): The high bond strength of C-Cl makes this step difficult. Failure here is the most common cause of no reaction.
-
Solution: Use more electron-rich, bulky ligands (e.g., Buchwald biarylphosphines) and higher temperatures.[2]
-
-
Reductive Elimination: This is the product-forming step. If this step is slow, catalyst turnover will be poor, and side reactions like β-hydride elimination (leading to hydrodehalogenation) can compete.
-
Solution: Sterically hindered ligands often accelerate this step. Ensure the reaction is free of inhibitors.
-
Experimental Protocols
General Protocol for a Screening Reaction
This is a starting point protocol and should be optimized for your specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine conversion.
References
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (n.d.). BenchChem.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalyst Selection for 2-Chloro-3-phenylpyridine Coupling
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules involving heteroaromatic systems. We will address the specific challenges associated with the Suzuki-Miyaura coupling of 2-Chloro-3-phenylpyridine, providing field-proven insights and actionable troubleshooting protocols.
Introduction: The "2-Pyridyl Problem" in Cross-Coupling
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] However, substrates like this compound present a notorious challenge known as the "2-pyridyl problem."[2] The nitrogen atom's lone pair can coordinate strongly to the palladium catalyst, acting as an inhibitor and leading to catalyst deactivation.[1][3] This guide provides a systematic approach to overcoming this hurdle through rational catalyst selection and condition optimization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
There are two primary reasons for the difficulty encountered with this substrate:
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen lone pair can bind to the palladium center, competing with the desired ligands and substrates, thereby poisoning the catalyst.[1][3] This is the most significant challenge.
-
Inert C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[4][5] This requires a highly active catalyst to facilitate the initial C-Cl bond cleavage.
Q2: Can you illustrate the fundamental mechanism of the Suzuki-Miyaura reaction?
Certainly. The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7] Understanding this cycle is critical for diagnosing and resolving experimental issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating 2-Chloro-3-phenylpyridine Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-3-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we address common issues, with a primary focus on the prevalent side reaction of hydrodehalogenation, providing in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Moyaura coupling of this compound is giving a low yield of the desired product and a significant amount of 3-phenylpyridine. What is causing this, and how can I fix it?
A1: The formation of 3-phenylpyridine is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient aryl chlorides like 2-chloropyridines.[1] The pyridine nitrogen can also act as a ligand for the palladium catalyst, potentially inhibiting the desired catalytic cycle.[2] The key to suppressing this unwanted reaction lies in carefully optimizing your reaction conditions to favor the cross-coupling pathway over the hydrodehalogenation pathway.
Troubleshooting Steps for Suzuki-Miyaura Coupling:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to promote the desired reductive elimination step of the cross-coupling cycle and can suppress hydrodehalogenation.[1]
-
Recommendation: Switch from less bulky ligands like PPh₃ to more sterically demanding biaryl phosphine ligands.
-
-
Base Selection and Anhydrous Conditions: The base plays a crucial role. While aqueous bases are common in Suzuki couplings, they can be a source of protons for hydrodehalogenation.
-
Recommendation: Use an anhydrous, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] Running the reaction under strictly anhydrous conditions is advisable.
-
-
Solvent Choice: The solvent can influence both the solubility of the base and the reaction kinetics.
-
Recommendation: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF are good starting points.[2]
-
-
Temperature Optimization: Higher temperatures can sometimes favor the undesired hydrodehalogenation.
-
Recommendation: Screen a range of temperatures, starting from 80°C up to 110°C. It's possible that a lower temperature will disfavor the hydrodehalogenation pathway.[1]
-
| Parameter | Initial Condition (Prone to Hydrodehalogenation) | Recommended Condition (To Minimize Hydrodehalogenation) |
| Ligand | PPh₃ | XPhos, SPhos, or other bulky biaryl phosphines |
| Base | Aqueous K₂CO₃ or Na₂CO₃ | Anhydrous K₃PO₄ or Cs₂CO₃ |
| Solvent | Protic or wet solvents | Anhydrous toluene, 1,4-dioxane, or THF |
| Temperature | High (e.g., >110°C) | Moderate (e.g., 80-100°C) |
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling of this compound
Issue: Significant hydrodehalogenation leading to the formation of 3-phenylpyridine.
Underlying Cause: The mechanism of hydrodehalogenation often involves the formation of a palladium-hydride (Pd-H) species, which can arise from various sources like water, alcohols, or even certain amines.[1] This Pd-H species can then react with the aryl chloride in a competing catalytic cycle, leading to the replacement of the chlorine with a hydrogen atom. For electron-deficient substrates like 2-chloropyridines, the oxidative addition of the C-Cl bond to Pd(0) is relatively facile, but if the subsequent steps of the cross-coupling are slow, the competing hydrodehalogenation can dominate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol to Minimize Hydrodehalogenation in Suzuki-Miyaura Coupling:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition and Degassing: Add anhydrous, degassed toluene (5 mL). Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Guide 2: Buchwald-Hartwig Amination of this compound
Issue: Competing hydrodehalogenation alongside the desired amination product.
Underlying Cause: Similar to Suzuki couplings, the formation of a Pd-H species is the likely culprit for hydrodehalogenation in Buchwald-Hartwig aminations. The amine substrate or trace water can serve as a hydride source. The choice of base is particularly important in this reaction, as it not only facilitates the deprotonation of the amine but can also influence the formation of the Pd-H species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol to Minimize Hydrodehalogenation in Buchwald-Hartwig Amination:
-
Reagent Preparation: In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol) to an oven-dried vial.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100°C with stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Guide 3: Sonogashira Coupling of this compound
Issue: Formation of 3-phenylpyridine and homocoupling of the alkyne (Glaser coupling) in addition to the desired product.
Underlying Cause: Hydrodehalogenation in Sonogashira couplings proceeds via the same Pd-H intermediate. The amine base, often used in excess, can be a significant source of the hydride. Homocoupling of the alkyne is a common side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Experimental Protocol for a Copper-Free Sonogashira Coupling to Minimize Side Reactions:
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL). Thoroughly degas the mixture.
-
Reaction: Heat the reaction mixture to 100°C under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem.
- Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Novartis OAK. (2024).
- Doyle, A. G., & Wu, K. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine. BenchChem.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
Sources
Troubleshooting low conversion rates in phenylpyridine synthesis
Technical Support Center: Phenylpyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Phenylpyridines
Phenylpyridines are privileged structural motifs in medicinal chemistry, materials science, and catalysis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of their synthesis, offering a powerful method for forming the critical carbon-carbon bond between the phenyl and pyridine rings.[1] Despite its versatility, the reaction is not without its challenges, particularly when dealing with heteroaromatic substrates like pyridines. Low conversion rates, catalyst deactivation, and competing side reactions are common hurdles that can impede progress and consume valuable resources.[2][3]
This guide is designed as a technical resource to help you troubleshoot and optimize your phenylpyridine syntheses. We will address common problems in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Core Troubleshooting: Frequently Asked Questions (FAQs)
Problem Area 1: Low or No Product Formation
Q1: My reaction shows no conversion to the desired phenylpyridine. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to systematically verify the integrity of each component and the reaction setup.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. The active catalytic species is Pd(0), which is highly sensitive to oxygen.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction fails or if the active Pd(0) is oxidized, the catalytic cycle will not begin.
-
Actionable Insight: Ensure your palladium source is from a reliable supplier and has been stored correctly. If using an older bottle, consider that its activity may be compromised. Using a stable, commercially available Pd(0) source like Pd(PPh₃)₄ can sometimes be a more reliable starting point than a Pd(II) source that requires in-situ reduction.[5]
-
-
Reagent Purity: Impurities in your starting materials can halt the reaction.
-
Aryl Halide/Boronic Acid: Verify the purity of your halopyridine and phenylboronic acid by NMR or LC-MS.[6]
-
Solvents & Reagents: Ensure solvents are anhydrous and properly degassed. Oxygen is a known poison for the Pd(0) catalyst.[6] Bases should be finely ground to maximize surface area and stored in a desiccator.[6]
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
-
Degassing: Solvents must be rigorously degassed. The "freeze-pump-thaw" method is most effective, but sparging with an inert gas for 30-60 minutes is a viable alternative for many applications.[7]
-
Q2: I'm seeing low conversion (<50%), even though I'm following a literature procedure. What subtle factors could be at play?
A2: Low conversion often points to suboptimal reaction conditions or gradual deactivation of the catalyst.
-
Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[1][8] If the base is not strong enough or has poor solubility in the reaction medium, this step will be slow or inefficient.
-
Actionable Insight: For phenylpyridine synthesis, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] Ensure the base is finely powdered for better solubility and reactivity.
-
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Temperature: The oxidative addition of the aryl halide to the palladium center is often the rate-determining step and is temperature-dependent.[11]
Problem Area 2: Catalyst and Ligand Issues
Q3: I see a black precipitate (palladium black) forming in my reaction vessel. What does this mean, and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition. The active, soluble Pd(0) complex is aggregating into inactive, insoluble palladium metal. This is a common deactivation pathway.[12]
-
Causality: This often happens when the reductive elimination step is slow, or when the ligand concentration is too low to stabilize the Pd(0) species.
-
Prevention Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) are excellent at stabilizing the palladium center and promoting the crucial reductive elimination step.[2] They are often superior to simpler ligands like PPh₃ for challenging couplings.
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Typically, a ratio between 1:1 and 2:1 (for bidentate and monodentate ligands, respectively) is used.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. While higher temperatures can increase the reaction rate, there is often an optimal temperature beyond which decomposition becomes a significant issue.
-
Q4: My reaction involves a pyridine substrate. Are there specific catalyst inhibition issues I should be aware of?
A4: Yes, the nitrogen atom of the pyridine ring can be problematic. It can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[2] This is especially true for 2-substituted pyridines.
-
Actionable Insight:
-
Sterically Hindered Ligands: Using bulky ligands can create a sterically crowded environment around the palladium, which disfavors coordination of the pyridine nitrogen.[2]
-
Modify the Pyridine: In some cases, using a pyridine N-oxide derivative can mitigate this issue, with a subsequent reduction step to regenerate the pyridine.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) might be necessary to compensate for some level of catalyst inhibition.[13]
-
Problem Area 3: Reagent Stability and Side Reactions
Q5: I suspect my boronic acid is decomposing. How can I identify and prevent this?
A5: Boronic acids can undergo a process called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under basic conditions.[14][15]
-
Identification: This can be identified by observing the formation of the corresponding arene (e.g., benzene if you started with phenylboronic acid) in your crude reaction mixture by GC-MS or NMR.
-
Prevention Strategies:
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and are a good alternative.[16]
-
Choice of Base: Milder bases like K₂CO₃ or even fluoride sources like KF or CsF can sometimes suppress this side reaction compared to stronger hydroxide or alkoxide bases.[8][9]
-
Anhydrous Conditions: Water can facilitate protodeboronation. Ensuring anhydrous conditions can help minimize this pathway.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Phenylpyridine Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add the halopyridine (1.0 eq), phenylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., dioxane, to a concentration of 0.1-0.5 M).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. Do not fill more than half-full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes dissolved gases from above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.[7] After the final cycle, backfill the flask with an inert gas.
Data Tables for Quick Reference
Table 1: Common Bases for Phenylpyridine Synthesis
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₃PO₄ | ~12.3 | Dioxane, Toluene, DMF | Strong, often effective for challenging couplings.[17] |
| Cs₂CO₃ | ~10.3 | Dioxane, THF, Toluene | Highly soluble and effective; a good choice for optimization.[2] |
| K₂CO₃ | ~10.3 | Toluene/Water, DMF | A standard, cost-effective choice. Often used with aqueous solvent systems.[9] |
| KF | ~3.2 | Dioxane, THF | A milder base that can minimize base-sensitive side reactions like protodeboronation.[8] |
Table 2: Selecting a Solvent System
| Solvent | Boiling Point (°C) | Polarity | Notes |
| 1,4-Dioxane | 101 | Low | Excellent for a wide range of Suzuki couplings; often used at high temperatures.[18] |
| Toluene | 111 | Low | Good for high-temperature reactions; often used in biphasic systems with water.[10] |
| Tetrahydrofuran (THF) | 66 | Medium | A versatile solvent, but its lower boiling point limits the reaction temperature.[19] |
| Dimethylformamide (DMF) | 153 | High | High boiling point and good solvating power, but can be difficult to remove.[9] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11] Understanding this cycle is key to troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Logical Troubleshooting Workflow
When faced with a low-yielding reaction, a structured approach can quickly identify the root cause.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Lee, S. H., & Jørgensen, M. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Degassing solvents for Suzuki reactions . Reddit r/Chempros. [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development, ACS Publications. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid . ResearchGate. [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling . PubMed. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . PMC - NIH. [Link]
-
Vechorkin, O., & Hu, X. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . PubMed. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Viciosa, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts . Organometallics, ACS Publications. [Link]
-
Andreani, T., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, ACS Publications. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]
-
Matussek, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]
-
Struggling with Suzuki Reaction . Reddit r/Chempros. [Link]
-
Turnbull, J. L., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates . PMC - PubMed Central. [Link]
-
How To: Degas Solvents . University of Rochester, Department of Chemistry. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
-
Section 5.4 Title: Degassing Solvents . Berry Group, University of Wisconsin-Madison. [Link]
-
Help needed with unreproducible Suzuki coupling . Reddit r/Chempros. [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling . Schroeder Group, University of Illinois. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions . ResearchGate. [Link]
-
Verma, S., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 19. reddit.com [reddit.com]
Navigating the Challenges of a Bulky Neighbor: A Technical Guide to 2-Chloro-3-phenylpyridine Reactions
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for managing reactions with 2-chloro-3-phenylpyridine. As a Senior Application Scientist, I understand the unique challenges this substrate presents. The steric bulk of the C3-phenyl group, positioned directly adjacent to the reactive C2-chloro substituent, significantly influences the outcomes of common synthetic transformations. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you navigate these steric hindrance effects and achieve your desired synthetic goals.
The Core Challenge: Understanding the Steric Shield
The phenyl group at the C3 position of the pyridine ring acts as a significant steric shield, impeding the approach of reagents to the C2 position. This steric hindrance can lead to a variety of experimental challenges, including reduced reaction rates, low yields, and the promotion of undesired side reactions. This guide will address these issues in the context of common and synthetically valuable reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing both explanations and actionable solutions.
FAQ 1: Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this compound is a common issue primarily due to the steric hindrance around the C2 position, which impedes the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Rationale: The bulky phenyl group requires a catalyst system that can overcome this steric barrier. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and stabilize the intermediates of the catalytic cycle.
-
Recommendation: Employ palladium precatalysts combined with bulky biarylphosphine ligands. Excellent results have been achieved with sterically demanding substrates using ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically demanding environment around the palladium center, which can facilitate the difficult oxidative addition and reductive elimination steps.
-
-
Base Selection: The choice of base is also crucial for an efficient Suzuki coupling.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. A base that is strong enough to facilitate this process without causing decomposition of the starting materials or products is required.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. In some cases, stronger bases like potassium tert-butoxide (KOtBu) may be necessary, but care should be taken as they can promote side reactions.
-
-
Solvent and Temperature:
-
Rationale: The solvent must be able to solubilize all reaction components and be stable at the required reaction temperature. Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are commonly used. Often, a mixture of an organic solvent with water is employed to aid in the dissolution of the base and facilitate the reaction. Reaction temperatures may need to be elevated to 100-120 °C.
-
Side Reactions to Consider:
-
Homocoupling: Formation of biaryl products from the boronic acid coupling with itself can occur, especially if the cross-coupling is slow.
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond is another possible side reaction.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands to overcome steric hindrance. |
| Base | K₃PO₄, Cs₂CO₃, or KOtBu | Strong, non-nucleophilic bases to activate the boronic acid. |
| Solvent | 1,4-Dioxane, Toluene, or DMF (often with water) | Aprotic polar solvents to ensure solubility and stability at high temperatures. |
| Temperature | 100-120 °C | To overcome the high activation energy barrier. |
FAQ 2: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What adjustments should I make?
Answer:
Similar to the Suzuki coupling, the steric hindrance from the C3-phenyl group is the primary obstacle in the Buchwald-Hartwig amination of this compound. The bulky substituent hinders the oxidative addition of the aryl chloride to the palladium catalyst and the subsequent reductive elimination to form the C-N bond.
Troubleshooting Steps:
-
Ligand is Key: The success of a Buchwald-Hartwig amination on a sterically hindered substrate is highly dependent on the choice of ligand.
-
Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands are necessary to promote the challenging oxidative addition and reductive elimination steps. These ligands stabilize the palladium center and create a coordinatively unsaturated species that is more reactive.
-
Recommendation: Utilize ligands from the Buchwald family, such as BrettPhos, RuPhos, or XPhos. These have been specifically designed for challenging C-N cross-coupling reactions.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Rationale: The base is needed to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be effective.
-
-
Palladium Precatalyst:
-
Rationale: Using a precatalyst that is air- and moisture-stable and readily forms the active Pd(0) species in situ can lead to more reproducible results.
-
Recommendation: G3 or G4 Buchwald precatalysts are excellent choices as they are designed to be used with their corresponding biarylphosphine ligands.
-
Potential Pitfalls:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands helps to mitigate this issue.
-
Amine Basicity: Very weakly basic amines may require harsher conditions or a different catalyst system.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | G3 or G4 Buchwald Precatalysts | Air-stable and efficient generation of the active catalyst. |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky, electron-rich ligands for sterically hindered substrates. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents. |
| Temperature | 80-110 °C | To facilitate the challenging catalytic steps. |
FAQ 3: Nucleophilic Aromatic Substitution (SNAr)
Question: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? I've tried reacting it with a nucleophile but see no reaction.
Answer:
While 2-chloropyridines are generally susceptible to nucleophilic aromatic substitution, the steric hindrance from the C3-phenyl group in this compound can make this reaction challenging, especially with bulky nucleophiles.[1] The pyridine nitrogen activates the C2 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] However, the adjacent phenyl group can physically block the incoming nucleophile.
Troubleshooting and Considerations:
-
Nucleophile Choice:
-
Rationale: The size of the nucleophile is a critical factor. Smaller nucleophiles will have a greater chance of accessing the C2 position.
-
Recommendation: Small, highly reactive nucleophiles such as sodium methoxide, sodium thiomethoxide, or ammonia may react under forcing conditions (high temperature and pressure). Larger nucleophiles, such as secondary amines or bulky alkoxides, are unlikely to react via an SNAr mechanism.
-
-
Reaction Conditions:
-
Rationale: High temperatures are generally required to overcome the activation energy of the reaction and the steric hindrance.
-
Recommendation: Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP and heat the reaction to elevated temperatures (e.g., >150 °C). Microwave irradiation can also be effective in driving the reaction to completion.
-
-
Alternative Strategies:
-
Rationale: If direct SNAr is unsuccessful, a transition-metal-catalyzed cross-coupling reaction is a more reliable alternative for forming C-C, C-N, and C-O bonds at the C2 position of this substrate.
-
Recommendation: For the synthesis of 2-amino-3-phenylpyridine, a Buchwald-Hartwig amination is the preferred method. For the introduction of carbon-based nucleophiles, a Suzuki-Miyaura or other cross-coupling reaction should be employed.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This protocol is adapted from established methods for sterically hindered aryl chlorides.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of argon.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol utilizes a Buchwald precatalyst and ligand for efficient C-N bond formation.
Materials:
-
This compound
-
Morpholine
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol) and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yield in cross-coupling reactions.
References
-
Palladium-Catalyzed Cyanation of Aryl Chlorides. Angewandte Chemie International Edition, 46(30), 5708-5711. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 85(23), 15383-15393. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3714-3728. [Link]
-
An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. Organic Process Research & Development, 5(6), 634-636. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(16), 9687-9707. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 20(11), 19995-20008. [Link]
- Synthesis method of 2-amino pyridine compounds.
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry, 13(1), 103-107. [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]
-
Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][2][3]naphthyridine Derivatives in Aqueous Ammonia. Synfacts, 2009(04), 0421-0421. [Link]
-
Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides. Angewandte Chemie International Edition, 42(44), 5402-5423. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry, 81(17), 7474-7484. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Preparation of 2-chloro-3-aminopyridine.
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(1), 107. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 50(28), 3725-3728. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1939-1945. [Link]
-
HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ChemistrySelect, 5(29), 8969-8973. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting Presentation. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(19), 5245-5250. [Link]
-
Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(35), 11756-11762. [Link]
Sources
Section 1: Frequently Asked Questions (FAQs) - Mastering the Fundamentals of Selectivity
Welcome to the Technical Support Center for Phenylpyridine Functionalization.
As a Senior Application Scientist, I understand that the selective C-H functionalization of phenylpyridines is a cornerstone of modern synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, controlling the regioselectivity of these reactions can be a significant challenge, often leading to mixtures of isomers, low yields, and difficult purifications.
This guide is designed to move beyond simple protocols. It provides a deeper understanding of the underlying principles governing these reactions and offers a structured approach to troubleshooting common issues encountered in the lab. Here, we will explore the causality behind experimental choices, empowering you to refine your reaction conditions with precision and confidence.
This section addresses the core principles that dictate where a new functional group will be introduced on the phenylpyridine scaffold.
Q1: Why is substitution at the ortho-position of the phenyl ring the default outcome in most transition-metal-catalyzed reactions?
A1: The primary reason is the powerful effect of directed C-H activation . The nitrogen atom of the pyridine ring acts as an effective directing group, coordinating to the transition metal catalyst (most commonly palladium, rhodium, or iridium).[2][3] This coordination brings the metal center into close proximity to the C-H bonds at the ortho-positions of the phenyl ring. This proximity dramatically increases the local concentration of the catalyst, facilitating the cleavage of a specific C-H bond through the formation of a stable five-membered cyclometalated intermediate (a palladacycle in the case of Pd).[2][4] This chelation-assisted pathway is kinetically and thermodynamically favored over the non-directed activation of other C-H bonds on either the phenyl or pyridine rings.[2]
Q2: My reaction is sluggish and gives low yields. What are the primary factors affecting reaction rate?
A2: Reaction kinetics are highly sensitive to both electronic and environmental factors.
-
Electronic Effects: Substrates with electron-donating groups (e.g., -OMe, -CH₃) on the phenyl ring typically react faster. This is consistent with an electrophilic C-H activation mechanism, where the electron-rich arene more readily engages with the electrophilic metal center.[5][6] Conversely, strong electron-withdrawing groups (e.g., -CN, -CF₃) can significantly slow down or even inhibit the reaction.[2][6]
-
Steric Hindrance: While often used to control selectivity, excessive steric bulk near the coordinating nitrogen or the target C-H bond can impede the formation of the necessary cyclometalated intermediate, thus reducing the reaction rate.
-
Catalyst Activity: The choice of catalyst precursor and ligands is critical. For instance, in many palladium-catalyzed reactions, phosphine ligands are essential to break down palladium dimer precursors into the active monomeric catalytic species.[2] Insufficient catalyst loading or catalyst deactivation during the reaction can also lead to poor conversion. Typical palladium catalyst loadings range from 1-5 mol%.[7]
-
Temperature and Solvent: Higher temperatures generally increase the reaction rate, although they can negatively impact selectivity.[5] The choice of solvent can also play a role; polar solvents like methanol have been shown to increase the rate of C-H activation in some systems.[5]
Q3: Beyond the ortho-position, how can I achieve substitution at other sites (e.g., meta, para, or on the pyridine ring itself)?
A3: Achieving non-ortho functionalization requires overriding the innate directing capacity of the pyridine nitrogen. This is a significant challenge, but several advanced strategies have been developed:
-
Steric Blockade: Introducing a large substituent at the ortho-position can physically block the C-H activation at that site, potentially allowing for functionalization at a less-hindered position, although this can be difficult.
-
Electronic Manipulation: Using substrates with highly activating or deactivating groups can sometimes alter the inherent reactivity of the C-H bonds, but this is often not sufficient to overcome the powerful directing effect.
-
Alternative Directing Groups: Installing a stronger or more specific directing group at a different position on the molecule can guide the catalyst to a new site.
-
Non-coordinating Catalysis: Employing catalytic systems that do not rely on coordination to the pyridine nitrogen, such as certain iridium-catalyzed borylation reactions, can lead to functionalization patterns based on the inherent steric and electronic properties of the substrate rather than directed activation.[8][9] Recent advances have also focused on photocatalytic methods and temporary de-aromatization strategies to access C-H functionalization at the meta and para positions.[10]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic, question-driven approach to resolving specific experimental failures.
Problem 1: Poor Regioselectivity – My reaction yields a mixture of isomers.
Q: I'm getting a mixture of the desired ortho-substituted product and another isomer. How can I improve selectivity?
A: This is a classic challenge where the subtle interplay of sterics, electronics, and reaction conditions dictates the outcome. A logical, step-wise approach is required to diagnose and solve the issue.
-
Underlying Cause: The energy difference between the transition states leading to the different isomers is insufficient. Your goal is to increase this energy gap.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
-
Detailed Explanation:
-
Modify Steric Interactions: Steric repulsion is often the most powerful tool for differentiating between two similar C-H bonds.[5] A meta-methyl group on the phenyl ring, for example, can effectively block one ortho-position, leading to a single regioisomer.[6] If modifying the substrate is not feasible, switching to a bulkier ancillary ligand on the metal catalyst can achieve a similar effect.[11]
-
Solvent Screening: The solvent can dramatically influence selectivity by differentially solvating the transition states.[12] In some nucleophilic aromatic substitution reactions on substituted pyridines, switching from a non-coordinating solvent like dichloromethane (DCM) to a hydrogen-bond accepting solvent like DMSO can completely invert the product ratio.[13] A screen of non-polar (e.g., Toluene), polar aprotic (e.g., DMF, Dioxane), and polar protic solvents (if compatible) is a valuable exercise.
-
Temperature Optimization: Higher temperatures provide more thermal energy, which can allow the reaction to overcome higher activation barriers, leading to the formation of less-favored isomers.[2] Systematically lowering the reaction temperature in 10-20 °C increments can often enhance the selectivity for the thermodynamically preferred product.
-
Problem 2: Significant Byproduct Formation – My purification is a nightmare.
Q: My reaction produces a significant amount of biphenyl homocoupling product alongside my desired cross-coupled product. How can I suppress this?
A: This is a frequent issue in Suzuki-Miyaura type couplings and points towards suboptimal reaction conditions that favor the unwanted homocoupling of the boronic acid reagent.[14]
-
Underlying Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids, a well-documented side reaction.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use. Common techniques include sparging with an inert gas for 20-30 minutes or using several freeze-pump-thaw cycles.
-
-
Underlying Cause 2: Suboptimal Stoichiometry or Temperature. An excessive amount of the boronic acid or running the reaction at too high a temperature can favor the homocoupling pathway.[2][14]
-
Solution:
-
Stoichiometry: Use only a slight excess of the boronic acid (typically 1.1–1.2 equivalents). A large excess will drive the homocoupling side reaction.[14]
-
Temperature Control: As noted previously, elevated temperatures can lead to undesired side reactions.[2] Try reducing the temperature to find a balance where the cross-coupling proceeds efficiently but the homocoupling is minimized.
-
-
Q: I'm observing the formation of a disubstituted product. How do I achieve mono-substitution?
A: The formation of disubstituted products indicates that the mono-substituted product is reactive under the reaction conditions.
-
Underlying Cause: The reaction conditions (especially temperature and reaction time) are too harsh, and the initial product is competing with the starting material for the coupling partner.
-
Solution:
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Lower Temperature: This is often the most effective solution. Reducing the temperature will slow down the second substitution event more significantly than the first.[2]
-
Adjust Stoichiometry: Use a slight excess of the phenylpyridine starting material relative to the coupling partner to favor the formation of the mono-substituted product.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
This protocol is a standard starting point for the direct arylation of 2-phenylpyridine with an aryl bromide, based on common methodologies in the literature.[2]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate) (4 mol%)
-
K₂CO₃ (Potassium Carbonate) (2.0 equiv)
-
Anhydrous Toluene (Sufficient to make a 0.2 M solution with respect to 2-phenylpyridine)
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add 2-phenylpyridine, the aryl bromide, K₂CO₃, and a magnetic stir bar.
-
In a separate vial, weigh out Pd(OAc)₂ and PCy₃·HBF₄ and add them to the Schlenk flask.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Interpretation Table: Influence of Key Parameters
This table summarizes the expected impact of changing key variables, providing a quick reference for experimental design.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Selectivity | Rationale |
| Catalyst Loading | Decrease (e.g., 2% to 0.5%) | May decrease if catalyst deactivation is significant. | Generally minimal impact unless side reactions are catalyst-dependent. | Lowering loading is cost-effective but risks incomplete conversion if the catalyst is not highly active or stable.[7] |
| Ligand | Increase Steric Bulk | Can decrease if it impedes catalyst-substrate binding. | Often increases by favoring approach to the less-hindered C-H bond. | Steric hindrance is a primary tool for controlling regioselectivity.[5][6] |
| Temperature | Increase (e.g., 80°C to 120°C) | Usually increases reaction rate and yield (up to a point). | Often decreases, as higher energy barriers for side reactions can be overcome.[2] | Kinetic control vs. thermodynamic control. |
| Solvent Polarity | Increase (e.g., Toluene to DMF) | Variable; can increase rate by stabilizing polar intermediates. | Can significantly alter selectivity by differential solvation of transition states.[5][13] | Solvent-intermediate interactions can change the energy landscape of the reaction. |
| Substituent (Phenyl) | Electron-Donating | Increases rate and yield. | Minimal impact on ortho-directing effect. | Favors electrophilic C-H activation mechanism.[6] |
| Substituent (Phenyl) | Electron-Withdrawing | Decreases rate and yield. | Minimal impact on ortho-directing effect. | Disfavors electrophilic C-H activation mechanism.[2][6] |
Section 4: Mechanistic Visualization
Understanding the catalytic cycle is key to rational optimization.
Caption: The catalytic cycle for Pd-catalyzed C-H arylation.
This cycle illustrates the key steps: coordination of the pyridine to the Pd(II) center, directed C-H activation to form the crucial palladacycle intermediate, oxidative addition of the coupling partner (e.g., an aryl halide), and finally, reductive elimination to form the desired product and regenerate the Pd(II) catalyst.[2][4]
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds.
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism.
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- Advances in Pyridine C-H Functionaliz
- Traditional directed C–H activation of 2-phenylpyridine (top) and boryl.
- Technical Support Center: Regioselective Synthesis of Substituted 3-Phenylpyridines. Benchchem.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Effect of ligand on selectivity. See the Supporting Information for detailed procedures.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Iridium-catalyzed C-H boryl
Sources
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- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Reactivity of 2-Chloro-3-phenylpyridine
Welcome to the dedicated technical support center for 2-Chloro-3-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common stability issues and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its role in the construction of complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a chloro group at the 2-position and a phenyl group at the 3-position, presents unique reactivity patterns. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. However, this reactivity is modulated by the steric and electronic effects of the adjacent phenyl group, which can lead to specific stability challenges under various reaction conditions.
This guide provides in-depth answers to frequently asked questions regarding the stability of this compound and offers detailed troubleshooting protocols for common synthetic applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Handling
Question 1: What are the primary stability concerns with this compound?
Answer: this compound is a stable solid under standard storage conditions (store at 0-8 °C)[1]. However, its stability can be compromised under certain reaction conditions, leading to side reactions and reduced yields. The primary concerns are:
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures, to form the corresponding 2-hydroxy-3-phenylpyridine.
-
Protodechlorination: In palladium-catalyzed cross-coupling reactions, a common side reaction is the hydrogenolysis of the C-Cl bond, leading to the formation of 3-phenylpyridine.
-
Homocoupling: During Suzuki-Miyaura reactions, homocoupling of the boronic acid partner can occur, reducing the yield of the desired cross-coupled product.
-
Reactivity towards Strong Nucleophiles: The electron-deficient nature of the pyridine ring, enhanced by the 2-chloro substituent, makes it reactive towards strong nucleophiles, which can lead to undesired side products.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound. However, the inherent properties of this substrate can lead to challenges.
Question 2: I am observing significant protodechlorination (formation of 3-phenylpyridine) in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?
Answer: Protodechlorination is a frequent issue in palladium-catalyzed couplings of aryl chlorides[2]. It arises from the reaction of the organopalladium intermediate with a hydrogen source. Here’s a troubleshooting workflow to mitigate this:
Causality: The rate of reductive elimination to form the desired C-C bond is competing with pathways that lead to the cleavage of the C-Cl bond and its replacement with a hydrogen atom. This is often exacerbated by the presence of water, alcohols, or other protic species in the reaction mixture, especially at elevated temperatures.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-3-phenylpyridine Characterization
Introduction: The Critical Role of Method Validation for 2-Chloro-3-phenylpyridine
This compound is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise identification and quantification are paramount to ensuring product quality, safety, and efficacy. The development of robust analytical methods for its characterization is therefore not merely a procedural step, but a foundational requirement for regulatory compliance and successful drug development.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound. It delves into the principles of method validation, offering detailed, field-tested protocols grounded in the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and cross-validate analytical methods, ensuring data integrity and confidence in analytical results.
Pillar 1: Selecting the Right Analytical Tool
The choice between analytical techniques is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., quantification, impurity profiling, or structural confirmation). This compound is a solid with a melting point of 55-56°C and a relatively high boiling point, making it amenable to both HPLC and GC analysis, though with different considerations.[1]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for the analysis of non-volatile and thermally stable compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for excellent separation of the main component from structurally similar impurities. UV detection is typically sufficient for this chromophoric molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level volatile or semi-volatile impurities. The mass spectrometer provides definitive structural information, which is invaluable for impurity identification. Given the analyte's boiling point, GC is a viable option, potentially requiring a higher inlet temperature.
The decision to use one or both methods depends on the context. For routine assay and purity testing, a validated HPLC method may suffice. For comprehensive impurity profiling and identification of unknown degradants, GC-MS is a powerful complementary tool. Cross-validation ensures that the chosen methods produce congruent and reliable results.
Pillar 2: The Framework of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] According to ICH Q2(R2) guidelines, the core validation parameters are essential for demonstrating a method's fitness for purpose.[3][4][5]
Diagram: Workflow for Analytical Method Cross-Validation
Caption: A workflow illustrating the parallel validation of two analytical methods followed by cross-validation.
Core Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[3] | Peak purity analysis (e.g., using a photodiode array detector) should show no co-elution. Impurities should be well-resolved from the main peak. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[3] | Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To demonstrate the closeness of the test results to the true value.[3][6] | 98.0% - 102.0% recovery for assay of bulk drug substance. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[3] | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] | Typically determined by S/N of 10:1, with acceptable precision and accuracy at this level. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3] | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes to method parameters. |
Pillar 3: Experimental Protocols & Data
The following protocols are provided as robust starting points for the characterization of this compound and can be adapted as needed.
Protocol 1: HPLC-UV Method for Quantification
Objective: To quantify this compound and its process-related impurities. The choice of a C18 column is based on the non-polar nature of the phenyl and chloro-substituted pyridine rings, providing good retention and separation capabilities with a standard reversed-phase mobile system.[7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with 40% B, linearly increase to 95% B over 15 minutes. Hold at 95% B for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Identification and Quantification
Objective: To identify and quantify volatile and semi-volatile impurities. An HP-5MS column is selected due to its versatile, non-polar nature, which is well-suited for a broad range of semi-volatile organic compounds.[8]
Instrumentation:
-
GC system coupled with a Mass Spectrometer (e.g., single quadrupole).
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
Pillar 4: Cross-Validation Data Comparison
After validating both the HPLC and GC-MS methods independently according to ICH guidelines, the same batch of this compound was analyzed using both procedures. The purpose of this cross-validation is to ensure consistency and reliability of the analytical data, regardless of the method used.
Diagram: Interrelation of Core Validation Parameters
Caption: Relationship between key analytical method validation parameters.
Comparative Performance Summary:
The following table summarizes the typical performance characteristics derived from the validation of each method.
| Parameter | HPLC-UV Method | GC-MS Method | Causality and Insight |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods show excellent linearity. The slightly lower R² for GC-MS can be due to the higher variability of the injection process. |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% | Both are highly accurate. HPLC often shows slightly better recovery for assay due to its higher sample load capacity. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC demonstrates superior precision, which is typical for liquid chromatography techniques over gas chromatography. |
| LOQ | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS is significantly more sensitive, making it the preferred method for trace impurity analysis. |
| Specificity | High (PDA peak purity) | Very High (Mass Spec) | While HPLC with PDA provides good evidence of peak purity, the mass spectrum from GC-MS provides definitive identification. |
Cross-Validation Results for Batch XYZ-123:
| Analysis | HPLC-UV Result | GC-MS Result |
| Assay (% w/w) | 99.85% | 99.81% |
| Impurity A (% area) | 0.08% | 0.09% |
| Impurity B (% area) | Not Detected | 0.02% |
The assay results show excellent agreement between the two methods, with a difference of only 0.04%, well within acceptable analytical variability. The known Impurity A was quantified at very similar levels. Notably, the more sensitive GC-MS method was able to detect and quantify Impurity B, which was below the detection limit of the HPLC method. This highlights the complementary nature of the two techniques: HPLC for robust quantification of the main component and known impurities, and GC-MS for sensitive trace analysis and identification of unknowns.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the characterization of this compound.
-
For routine quality control , including assay and purity testing against known impurities, a validated HPLC-UV method is robust, precise, and highly suitable. Its operational simplicity and high throughput make it ideal for this purpose.
-
For in-depth impurity profiling, identification of unknown degradants, and analysis of trace contaminants , the superior sensitivity and specificity of GC-MS are indispensable.
A comprehensive analytical strategy for this compound should leverage both techniques. The primary release testing can be performed using the validated HPLC method, while the GC-MS method can be employed during process development, for stability studies to identify potential degradants, and for troubleshooting out-of-specification results. This dual-method approach, underpinned by rigorous cross-validation, provides the highest level of confidence in the quality and safety of the material.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
- Title: CN102584689A - Preparing method of 2-chloro-3-fluoropyridine Source: Google Patents URL
-
Title: Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies Source: MDPI URL: [Link]
-
Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity Source: MDPI URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) Source: Organic Syntheses URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. This compound CAS#: 31557-57-0 [m.chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. propharmagroup.com [propharmagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
